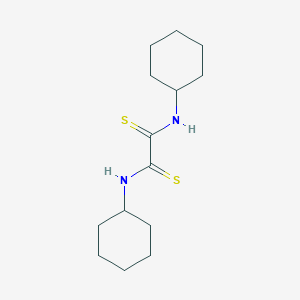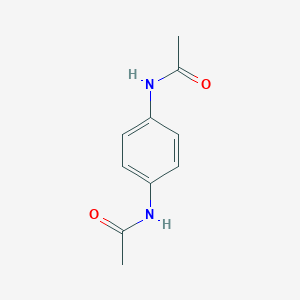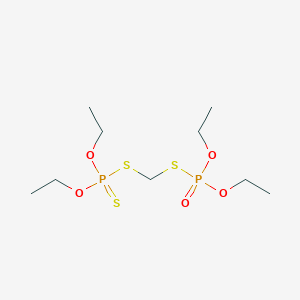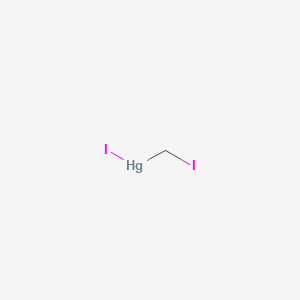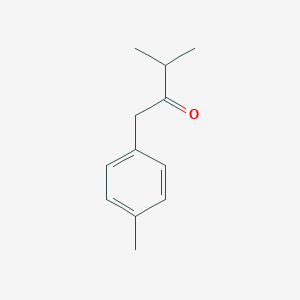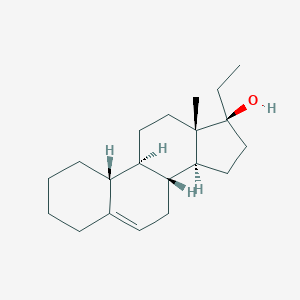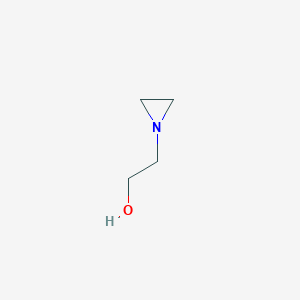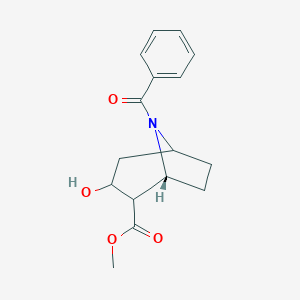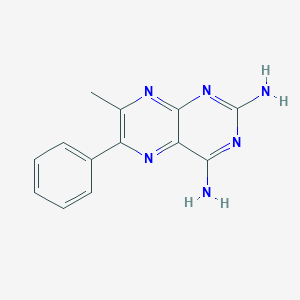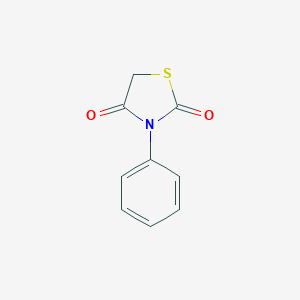
3-Phenylthiazolidine-2,4-dione
Overview
Description
3-Phenylthiazolidine-2,4-dione is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . It is a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives can be synthesized through various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives that act as both solvents and catalysts . Another method involves the Knoevenagel condensation reaction .
Molecular Structure Analysis
The molecular structure of 3-Phenylthiazolidine-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .
Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenylthiazolidine-2,4-dione can be determined using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .
Scientific Research Applications
Antimicrobial Agent
The Thiazolidin-2,4-dione (TZD) scaffold, which includes 3-Phenylthiazolidine-2,4-dione, has been found to exhibit antimicrobial activity . This is due to its ability to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall biosynthesis .
Antioxidant
3-Phenylthiazolidine-2,4-dione has been reported to possess antioxidant properties . It acts as an antioxidant by scavenging reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen . Additionally, phenolic derivatives of Thiazolidine-2,4-dione have been synthesized and found to possess antioxidant and antiradical properties .
Hypoglycemic Agent
Thiazolidin-2,4-dione (TZD) analogues, including 3-Phenylthiazolidine-2,4-dione, exhibit hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This makes it potentially useful in the treatment of diabetes.
Antiradical Properties
New phenolic derivatives of Thiazolidine-2,4-dione, including 3-Phenylthiazolidine-2,4-dione, have been found to possess antiradical properties . These compounds act as potent antiradical and electron donors, with activity comparable to the reference antioxidants used .
Inhibition of Soybean LOX-3
Thiazolidine-2,4-dione derivatives, including 3-Phenylthiazolidine-2,4-dione, have been found to enhance the inhibition of soybean LOX-3 . This enzyme is involved in the metabolism of arachidonic acid, a fatty acid that plays a key role in cellular signaling.
Quantum Studies
Phenolic derivatives of Thiazolidine-2,4-dione, including 3-Phenylthiazolidine-2,4-dione, have been used in quantum studies . These studies evaluate the influence of quantum descriptors on the antioxidant and antiradical properties of the compounds .
Mechanism of Action
Target of Action
3-Phenylthiazolidine-2,4-dione, a derivative of Thiazolidine-2,4-dione (TZD), is known to target the lipoxygenase enzyme . Lipoxygenase plays a crucial role in the metabolism of fatty acids and the production of signaling molecules, which are involved in inflammation and other immune responses .
Mode of Action
The compound interacts with its target, the lipoxygenase enzyme, and inhibits its activity . This inhibition results in a decrease in the production of signaling molecules involved in inflammation and other immune responses . Additionally, TZD analogues, which include 3-Phenylthiazolidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by 3-Phenylthiazolidine-2,4-dione is the lipoxygenase pathway . By inhibiting the lipoxygenase enzyme, the compound disrupts the metabolism of fatty acids and the production of signaling molecules, thereby affecting inflammation and immune responses .
Result of Action
The inhibition of the lipoxygenase enzyme by 3-Phenylthiazolidine-2,4-dione leads to a decrease in the production of signaling molecules involved in inflammation and other immune responses . This can result in reduced inflammation and potentially beneficial effects in conditions characterized by excessive inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPITKQSNYMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277902 | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylthiazolidine-2,4-dione | |
CAS RN |
1010-53-3 | |
| Record name | 2,3-thiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-2,4-THIAZOLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent advancements in synthesizing derivatives of 3-Phenylthiazolidine-2,4-dione, and what are their potential applications?
A: Recent research highlights the synthesis of novel 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones. These compounds, incorporating both thiazolidine-2,4-dione and pyrazole moieties, demonstrate promising antimicrobial activities. This synthetic approach expands the structural diversity of 3-phenylthiazolidine-2,4-dione derivatives, potentially leading to the development of new antimicrobial agents.
Q2: How does the structure of 3-phenylthiazolidine-2,4-dione derivatives influence their biological activity, particularly their antimicrobial properties?
A: While specific structure-activity relationships (SAR) for the newly synthesized 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones haven't been extensively elucidated in the provided literature, the presence of both thiazolidine-2,4-dione and pyrazole rings within the molecular structure is suggested to contribute to their antimicrobial activity. Further investigations into the SAR of these compounds are crucial to optimize their antimicrobial potency and explore other potential biological applications.
Q3: Beyond antimicrobial properties, what other research avenues are being explored with 3-Phenylthiazolidine-2,4-dione and its derivatives?
A: Research explores the reaction of 5-benzylidene-3-phenylthiazolidine-2,4-dione with dimethyl hydrogen phosphite and tris(dimethylamino)phosphine. This investigation suggests potential applications of these derivatives in organophosphorus chemistry. Further exploration of these reactions could unveil novel synthetic routes and uncover new properties and applications for these compounds beyond the realm of medicinal chemistry.
- REACTION OF 1-PHENYL-3-METHYL-4-(P-(DIMETHYLAMINO)PHENYLIMINO)PYRAZOL-5-ONE AND 5-BENZYLIDENE-3-PHENYLTHIAZOLIDINE-2,4-DIONE WITH DIMETHYL HYDROGEN PHOSPHITE AND TRIS(DIMETHYLAMINO)PHOSPHINE (Link: )
- Synthesis and antimicrobial activities of some new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones (Link: )
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




